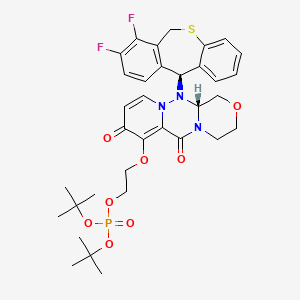
Methyl ganoderate A acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ganoderate A acetonide is a lanostane triterpenoid compound derived from the fruiting bodies of the Ganoderma lucidum mushroom. This compound is known for its unique acetonide unit and has been studied for its potential biological activities, including its role as an acetylcholinesterase inhibitor, which makes it a candidate for research in Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl ganoderate A acetonide can be synthesized through the acetalization of native ganoderic acid C with acetone. This process involves the reaction of ganoderic acid C with acetone under acidic conditions to form the acetonide unit .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of ganoderic acid C from Ganoderma lucidum, followed by its chemical modification to introduce the acetonide group. Extraction methods may include the use of organic solvents such as ethanol and methanol, as well as advanced techniques like ultra-sonication and microwave technology .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl ganoderate A acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups within the compound, affecting its reactivity and interactions.
Substitution: Substitution reactions can introduce new functional groups, potentially modifying the compound’s biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Methyl ganoderate A acetonide has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and modification of triterpenoids.
Biology: The compound’s ability to inhibit acetylcholinesterase makes it a valuable tool for studying enzyme inhibition and neurodegenerative diseases.
Mécanisme D'action
Methyl ganoderate A acetonide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function and potentially alleviate symptoms of Alzheimer’s disease. The molecular targets and pathways involved include the binding of the compound to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .
Comparaison Avec Des Composés Similaires
Ganodermacetal: Another triterpenoid with an acetonide unit, isolated from Ganoderma amboinense.
Ganoderic Acid C: The precursor to methyl ganoderate A acetonide, lacking the acetonide modification.
Methyl Ganoderate E: A related compound with similar biological activities, derived from Ganoderma lucidum.
Uniqueness: this compound is unique due to its specific acetonide unit, which distinguishes it from other triterpenoids. This structural feature contributes to its distinct biological activities, particularly its potent acetylcholinesterase inhibitory effect, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C34H50O7 |
|---|---|
Poids moléculaire |
570.8 g/mol |
Nom IUPAC |
methyl (2R,6R)-6-[(1S,3R,8S,12R,13R,15S,20R)-4,4,8,12,17,17,20-heptamethyl-5,10-dioxo-16,18-dioxapentacyclo[10.6.2.03,8.09,19.015,20]icos-9(19)-en-13-yl]-2-methyl-4-oxoheptanoate |
InChI |
InChI=1S/C34H50O7/c1-18(13-20(35)14-19(2)29(38)39-10)21-15-26-34(9)28-23(40-31(5,6)41-26)16-24-30(3,4)25(37)11-12-32(24,7)27(28)22(36)17-33(21,34)8/h18-19,21,23-24,26H,11-17H2,1-10H3/t18-,19-,21-,23+,24+,26+,32+,33-,34+/m1/s1 |
Clé InChI |
UPFROXHCAPHGNO-MHOQKGQJSA-N |
SMILES isomérique |
C[C@H](CC(=O)C[C@@H](C)C(=O)OC)[C@H]1C[C@H]2[C@@]3([C@@]1(CC(=O)C4=C3[C@H](C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)OC(O2)(C)C)C)C |
SMILES canonique |
CC(CC(=O)CC(C)C(=O)OC)C1CC2C3(C1(CC(=O)C4=C3C(CC5C4(CCC(=O)C5(C)C)C)OC(O2)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)
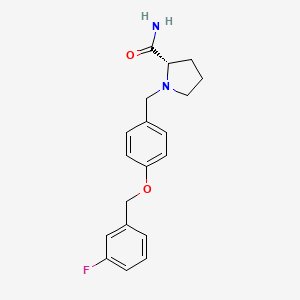


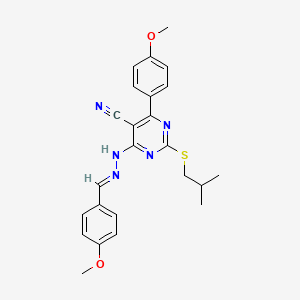
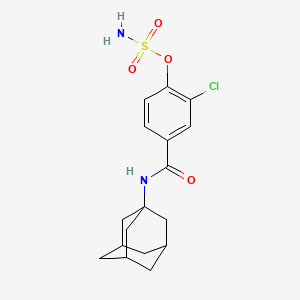
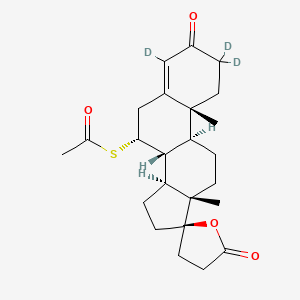
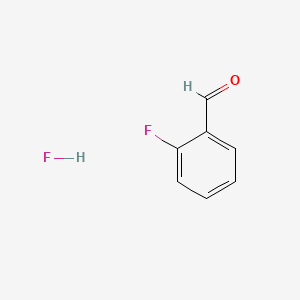


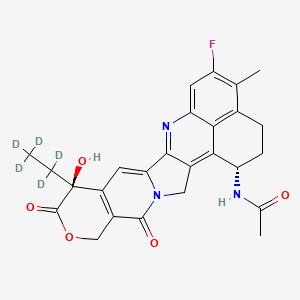
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)
